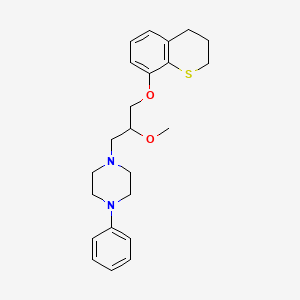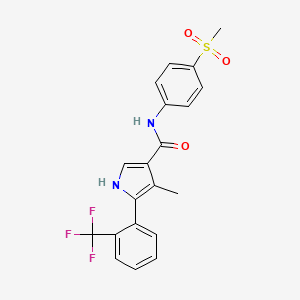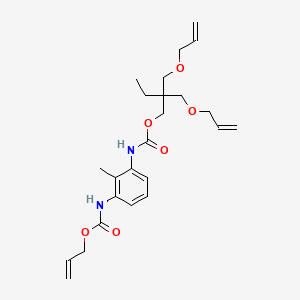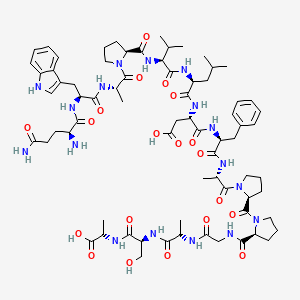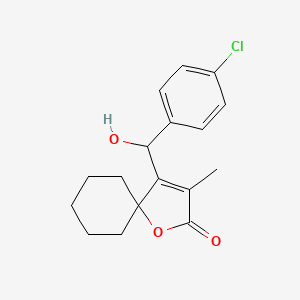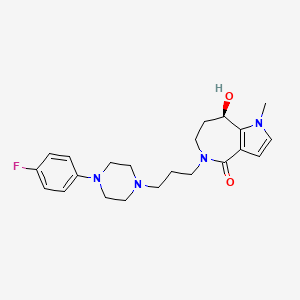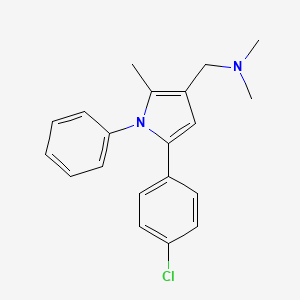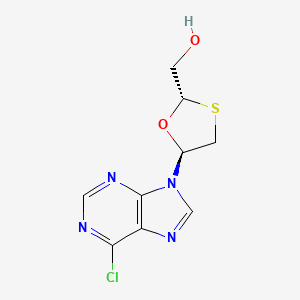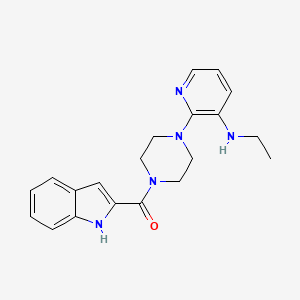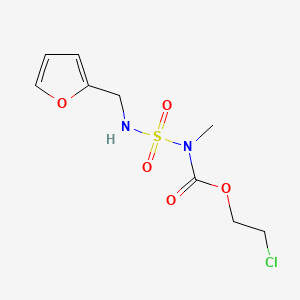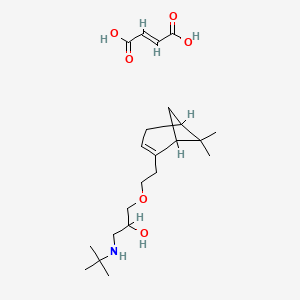
3-t-Butylamino-1-(2-(6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)ethoxy)-2-propanol maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-t-Butylamino-1-(2-(6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)ethoxy)-2-propanol maleate” is a complex organic compound that may have applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. The compound’s structure suggests it could be involved in interactions with biological systems, potentially serving as a pharmaceutical agent or a chemical intermediate.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “3-t-Butylamino-1-(2-(6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)ethoxy)-2-propanol maleate” likely involves multiple steps, including the formation of the bicyclic heptene structure, the attachment of the ethoxy group, and the introduction of the t-butylamino group. Typical reaction conditions might include:
Temperature: Controlled heating or cooling depending on the reaction step.
Solvents: Organic solvents such as dichloromethane, ethanol, or toluene.
Catalysts: Acid or base catalysts to facilitate specific reactions.
Industrial Production Methods
Industrial production may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed.
Análisis De Reacciones Químicas
Types of Reactions
The compound may undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially altering the compound’s activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Aplicaciones Científicas De Investigación
The compound may have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its interactions with biological molecules.
Medicine: Potential therapeutic applications, such as acting on specific receptors or enzymes.
Industry: Use in the production of other chemicals or materials.
Mecanismo De Acción
The mechanism of action would depend on the compound’s specific interactions with molecular targets. It might bind to receptors, inhibit enzymes, or interact with cellular pathways. Detailed studies would be required to elucidate these mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Propranolol: A beta-blocker with a similar structure.
Metoprolol: Another beta-blocker with comparable properties.
Uniqueness
“3-t-Butylamino-1-(2-(6,6-dimethylbicyclo(3.1.1)hept-2-en-2-yl)ethoxy)-2-propanol maleate” may have unique structural features that confer specific biological or chemical properties, distinguishing it from other similar compounds.
Propiedades
Número CAS |
80768-84-9 |
|---|---|
Fórmula molecular |
C22H37NO6 |
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;1-(tert-butylamino)-3-[2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethoxy]propan-2-ol |
InChI |
InChI=1S/C18H33NO2.C4H4O4/c1-17(2,3)19-11-15(20)12-21-9-8-13-6-7-14-10-16(13)18(14,4)5;5-3(6)1-2-4(7)8/h6,14-16,19-20H,7-12H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
SPAKFAVYJRUZSM-WLHGVMLRSA-N |
SMILES isomérico |
CC1(C2CC=C(C1C2)CCOCC(CNC(C)(C)C)O)C.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CC1(C2CC=C(C1C2)CCOCC(CNC(C)(C)C)O)C.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



